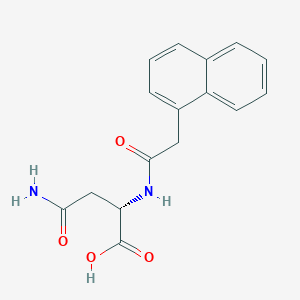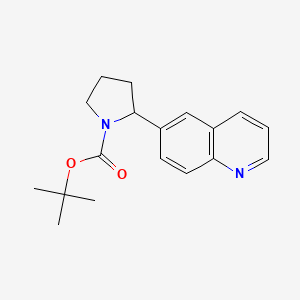
9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a sugar moiety, making it structurally similar to nucleosides found in DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety. Key steps include:
Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions.
Glycosylation: The purine base is glycosylated with a protected sugar derivative.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside with a similar structure but different functional groups.
Guanosine: Another nucleoside with a purine base, differing in the position and nature of substituents.
Inosine: Similar in structure but with a different base.
Uniqueness
9-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydrazono-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H14N6O5 |
|---|---|
分子量 |
298.26 g/mol |
IUPAC名 |
9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-hydrazinyl-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O5/c11-15-10-14-4-7(12-2-13-8(4)20)16(10)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,11H2,(H,14,15)(H,12,13,20)/t3-,5-,6+,9-/m1/s1 |
InChIキー |
PMXVGDNORARWRS-FJFJXFQQSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NN |
正規SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


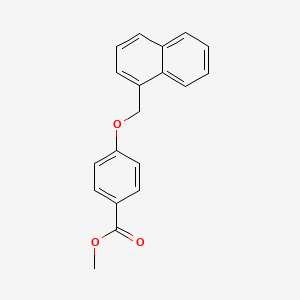



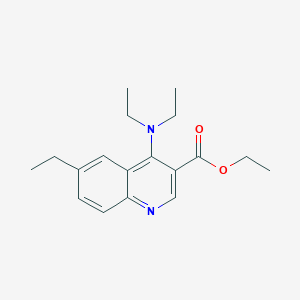



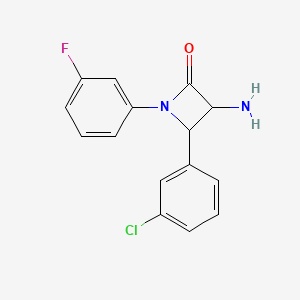


![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)
